Cas no 2757924-55-1 (7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine)

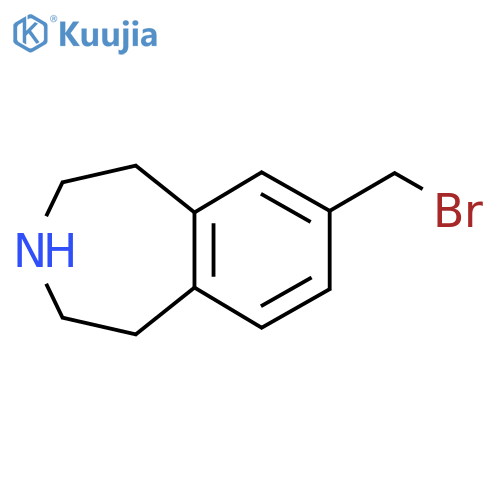

2757924-55-1 structure

商品名:7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 化学的及び物理的性質

名前と識別子

-

- 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

- EN300-28317874

- 2757924-55-1

-

- インチ: 1S/C11H14BrN/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8H2

- InChIKey: UKFVTWRSRPEXMN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC2CCNCCC=2C=1

計算された属性

- せいみつぶんしりょう: 239.03096g/mol

- どういたいしつりょう: 239.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 12Ų

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28317874-2.5g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 2.5g |

$2351.0 | 2025-03-19 | |

| Enamine | EN300-28317874-10g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 10g |

$5159.0 | 2023-09-07 | ||

| Enamine | EN300-28317874-0.5g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 0.5g |

$1152.0 | 2025-03-19 | |

| Enamine | EN300-28317874-10.0g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 10.0g |

$5159.0 | 2025-03-19 | |

| Enamine | EN300-28317874-0.25g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 0.25g |

$1104.0 | 2025-03-19 | |

| Enamine | EN300-28317874-1.0g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 1.0g |

$1200.0 | 2025-03-19 | |

| Enamine | EN300-28317874-5.0g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 5.0g |

$3479.0 | 2025-03-19 | |

| Enamine | EN300-28317874-0.05g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 0.05g |

$1008.0 | 2025-03-19 | |

| Enamine | EN300-28317874-5g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 5g |

$3479.0 | 2023-09-07 | ||

| Enamine | EN300-28317874-0.1g |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |

2757924-55-1 | 95.0% | 0.1g |

$1056.0 | 2025-03-19 |

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2757924-55-1 (7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量